2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve the use of cobalt, ruthenium, and nickel-based nanocatalysts for hydrogenation reactions . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
Piperine: Found in black pepper and known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various types of cancers.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide is unique due to its specific structure, which combines the piperidine ring with the aminomethyl and pyridine-3-carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N4O/c13-8-9-3-6-16(7-4-9)12-10(11(14)17)2-1-5-15-12/h1-2,5,9H,3-4,6-8,13H2,(H2,14,17) |
InChI Key |
MXNILURPCDZSOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C2=C(C=CC=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.